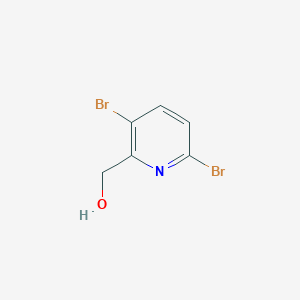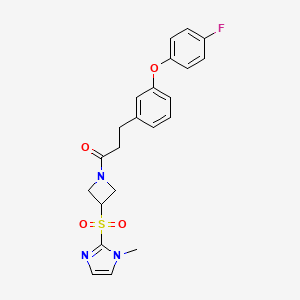![molecular formula C27H34N4O5 B2530249 Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-29-2](/img/structure/B2530249.png)
Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that features a tetrahydropyrimidine core, which is a six-membered heterocyclic structure containing nitrogen atoms. Attached to this core are various substituents, including a piperazine ring and ethoxyphenyl groups. This compound is likely to be of interest due to its structural complexity and potential for biological activity, given the presence of pharmacophore elements such as the piperazine ring, which is often found in drug molecules.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of the specific compound, it is possible to infer from related compounds that the synthesis could involve multiple steps, including the formation of the tetrahydropyrimidine ring, followed by the attachment of the ethoxyphenyl and piperazine groups. For example, the synthesis of related compounds often involves cyclization reactions, substitutions, and the use of protecting groups to achieve the desired structural complexity .
Molecular Structure Analysis
The molecular structure of related compounds suggests that the tetrahydropyrimidine ring can adopt a planar or puckered conformation, which can influence the overall three-dimensional shape of the molecule. The piperazine ring typically adopts a chair conformation, providing a rigid scaffold that can impact the orientation of attached substituents . The ethoxyphenyl groups are likely to introduce additional steric and electronic effects, potentially affecting the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The tetrahydropyrimidine core may undergo reactions typical of carbonyl-containing heterocycles, such as nucleophilic addition or condensation reactions. The piperazine ring could be involved in substitution reactions, given its nucleophilic nitrogen atoms. The ethoxy groups may be susceptible to deprotection or substitution, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a heterocyclic core suggests that the compound would exhibit significant aromatic character, potentially affecting its solubility and absorption properties. Hydrogen bonding could be an important factor in its solubility and crystalline structure, as seen in related compounds where hydrogen bonds contribute to the formation of chains or layers in the crystal lattice . The compound's melting point, boiling point, and stability would be influenced by the rigidity of the piperazine ring and the electronic effects of the substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
- Synthesis of Novel Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various heterocyclic compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
- Antimicrobial Activity : Certain derivatives, including this compound, have been explored for their antimicrobial activities, showing effectiveness against various microorganisms (Bektaş et al., 2007).
- Microwave Irradiation Reactions : The compound has been utilized in reactions under microwave irradiation to produce tetrahydrobenzothienopyrimidine derivatives (Abdalha et al., 2011).
Molecular Structure and Analysis
- Crystal Structure Analysis : Studies involving the crystal structure analysis of similar compounds have been conducted to understand their molecular configurations (Anthal et al., 2018).
- Polyamide Synthesis : This compound has been used in the synthesis of polyamides containing various organic groups, contributing to material science research (Hattori & Kinoshita, 1979).
Pharmacological Properties
- Analgesic Activity : Some derivatives of this compound have shown significant analgesic activities in pharmacological studies (Śladowska et al., 1999).
Thermodynamic Properties
- Thermodynamic Analysis : Research has been conducted on the thermodynamic properties of similar tetrahydropyrimidine-5-carboxylate esters, which aids in understanding their physical properties (Klachko et al., 2020).
Eigenschaften
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-35-22-12-8-6-10-19(22)25-24(26(32)34-3)20(28-27(33)29-25)18-30-14-16-31(17-15-30)21-11-7-9-13-23(21)36-5-2/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNMNGBLGISTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)




![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)